7-(2-Iodophenyl)-7-oxoheptanoic acid

Übersicht

Beschreibung

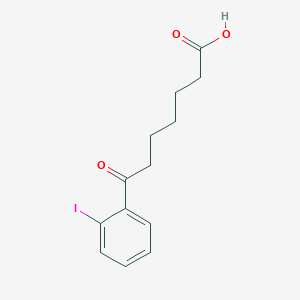

7-(2-Iodophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid typically involves the reaction of 2-iodophenylacetic acid with an appropriate alkyl ketone under photostimulated conditions. This method leverages the photostimulated reactions of 2-(2-iodophenyl)acetic acid with carbanions by the SRN1 mechanism . The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-Iodophenyl)-7-oxoheptanoic acid can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to replace the iodine atom.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-(2-Iodophenyl)-7-oxoheptanoic acid is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to serve as a valuable building block for synthesizing compounds with:

- Anti-inflammatory properties : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial activity : Preliminary studies suggest that this compound may enhance the efficacy of existing antibiotics by disrupting bacterial biofilms and inhibiting quorum sensing mechanisms.

Materials Science

The unique chemical properties of this compound make it suitable for developing advanced materials:

- Polymer synthesis : Its ability to participate in various chemical reactions allows for the creation of specialized polymers and coatings with enhanced performance characteristics.

- Coatings : The compound's lipophilicity and stability can be advantageous in formulating coatings that require durability and resistance to environmental factors.

Biological Studies

In biological research, the compound is utilized to understand enzyme inhibition and receptor binding:

- Enzyme Inhibition : Studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. The IC50 values indicate higher potency compared to non-iodinated analogs.

- Receptor Binding : The compound interacts with specific receptors on cell surfaces, modulating signal transduction pathways relevant to various diseases.

Case Study 1: Enzyme Inhibition Assay

In an investigation assessing the enzyme inhibition potential of various heptanoic acid derivatives, this compound demonstrated superior inhibition against COX enzymes. The study reported an IC50 value significantly lower than its brominated counterpart, indicating higher efficacy in reducing inflammation.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. Results showed a reduction in bacterial load by three orders of magnitude in vitro, highlighting its potential as a lead compound for developing new antibiotics amid rising bacterial resistance.

Wirkmechanismus

The mechanism of action of 7-(2-Iodophenyl)-7-oxoheptanoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Iodophenylacetic acid: Similar structure but lacks the heptanoic acid chain.

7-Oxoheptanoic acid: Similar structure but lacks the iodine atom on the phenyl ring.

Uniqueness

7-(2-Iodophenyl)-7-oxoheptanoic acid is unique due to the presence of both the iodine atom and the ketone group on the heptanoic acid chain

Biologische Aktivität

7-(2-Iodophenyl)-7-oxoheptanoic acid, with the CAS number 898790-74-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound features a long carbon chain typical of fatty acids, combined with an aromatic iodophenyl group. The presence of iodine enhances its reactivity, which is crucial for various biological interactions. The molecular formula is and it has a molecular weight of approximately 320.17 g/mol.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. The unique substitution pattern contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound against plant pathogenic microorganisms. The iodophenyl component is believed to enhance the reactivity with microbial targets, leading to effective inhibition of growth.

Anticancer Potential

The compound has been investigated for its role in synthesizing phenoxazine derivatives, which have demonstrated anticancer properties. The structural modifications derived from this compound have shown promise in developing new chemotherapeutic agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

-

Reactions with Organometallic Compounds :

- Utilization of organomagnesium or organolithium compounds to achieve high yields.

- This method is essential for creating arylbismuth derivatives that are pivotal in further biochemical applications.

-

Modification of Phenolic Compounds :

- Synthesis often involves N-functionalized phenol with 2-iodophenyl salt under controlled conditions to prevent oxidation.

- Results in compounds that exhibit strong interactions due to hypervalent iodine bonding.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives showed that those derived from this compound exhibited significant inhibition against specific pathogens. The results indicated a dose-dependent response, highlighting the compound's potential as an agricultural biocide.

| Compound | Pathogen Inhibited | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| Derivative A | Staphylococcus aureus | 20 |

| Derivative B | Fusarium oxysporum | 18 |

Case Study 2: Anticancer Properties

In another research effort, derivatives synthesized from this compound were tested for cytotoxicity against various cancer cell lines. The findings suggested that modifications led to enhanced potency compared to non-iodinated analogs.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 10 | Phenoxazine derivative |

| HeLa (Cervical) | 8 | Modified derivative |

| A549 (Lung) | 12 | Parent compound |

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the iodophenyl group interacts with specific enzymes or receptors, leading to altered cellular responses. The presence of the ketone group may also play a role in enhancing the compound's reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

7-(2-iodophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBOBJJZBBICII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645394 | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-74-4 | |

| Record name | 2-Iodo-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.